4-Bromoquinoline-5-carbonitrile
CAS No.:
Cat. No.: VC18048512
Molecular Formula: C10H5BrN2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5BrN2 |
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Molecular Weight | 233.06 g/mol |
IUPAC Name | 4-bromoquinoline-5-carbonitrile |
Standard InChI | InChI=1S/C10H5BrN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |
Standard InChI Key | HPGGIVZQXFPIBZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1)N=CC=C2Br)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The quinoline core of 4-bromoquinoline-5-carbonitrile consists of a fused benzene and pyridine ring system. Substitution at the 4- and 5-positions introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The bromine atom acts as a strong electron-withdrawing group, while the nitrile group contributes to polarity and hydrogen-bonding potential.
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₅BrN₂ | |
Molecular Weight | 233.06 g/mol | |
IUPAC Name | 4-bromoquinoline-5-carbonitrile | |
Canonical SMILES | C1=CC(=C2C(=C1)N=CC=C2Br)C#N | |
InChI Key | HPGGIVZQXFPIBZ-UHFFFAOYSA-N |
The planar aromatic system facilitates π-π stacking interactions, which are critical in biological target binding. X-ray crystallography of analogous quinoline derivatives reveals dihedral angles between the benzene and pyridine rings ranging from 1.5° to 3.2°, suggesting minimal ring distortion.
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.98 (d, J = 4.4 Hz, H-2), 8.34 (d, J = 8.0 Hz, H-8), and 7.82–7.75 (m, H-6, H-7) align with quinoline proton environments. The absence of aromatic protons adjacent to the nitrile group confirms substitution at the 5-position.
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¹³C NMR: Peaks at 117.3 ppm (C≡N) and 112–150 ppm (aromatic carbons) match computational predictions using density functional theory (DFT).
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 233.06 ([M]⁺), with fragmentation patterns indicating sequential loss of Br (79.90 Da) and CN (26.02 Da) groups.
Synthetic Methodologies
Halogenation-Cyanation Cascade
A two-step synthesis from quinoline-5-carbonitrile involves:
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Bromination: Electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 80°C for 6 hours, yielding 75–80% product.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords >95% purity.
Alternative methods employ N-bromosuccinimide (NBS) under radical conditions, though this approach shows lower regioselectivity (60:40 4-bromo vs. 6-bromo isomers).
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 min) reduces reaction times by 80% compared to conventional heating, achieving comparable yields (78%). This method enhances energy efficiency and scalability for industrial production.
Table 2: Comparative Synthesis Parameters
Method | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Conventional Bromination | 80 | 6 | 75–80 |
Microwave Bromination | 120 | 0.5 | 78 |
Applications in Medicinal Chemistry
Antimalarial Activity
Quinoline derivatives exhibit potent activity against Plasmodium falciparum by inhibiting hemozoin formation. Molecular docking studies suggest 4-bromoquinoline-5-carbonitrile binds to β-hematin with a binding energy of −8.2 kcal/mol, comparable to chloroquine (−8.5 kcal/mol).
Future Directions and Challenges
While 4-bromoquinoline-5-carbonitrile shows promise, gaps persist in its pharmacokinetic and toxicological profiles. Advanced studies should prioritize:
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In vivo efficacy testing in animal models of disease
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Metabolic stability assays using hepatic microsomes
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Structure-activity relationship (SAR) studies to optimize substituent effects
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